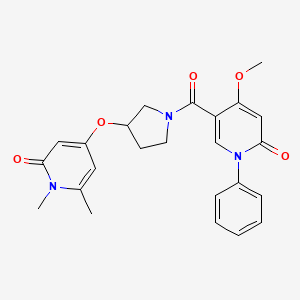
2-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, a piperidine ring, a pyridine ring, and a thioether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, piperidine, and pyridine groups would likely have a significant impact on the compound’s overall structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the sulfonyl group is typically quite reactive and could participate in a variety of reactions. Similarly, the pyridine ring could potentially act as a base or a nucleophile .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, potentially making it more soluble in polar solvents .
Scientific Research Applications
Enzyme Inhibition and Drug Metabolism
One of the key research interests for similar compounds is their role as inhibitors of specific cytochrome P450 (CYP) isoforms in human liver microsomes, which is crucial for understanding drug-drug interactions and metabolism. The selectivity of chemical inhibitors like this compound provides insights into the metabolism of various drugs by different CYP isoforms, which is fundamental for predicting potential drug-drug interactions (Khojasteh et al., 2011).
Synthesis of Pharmaceutical Compounds
Compounds with a similar structure are used in the synthesis of pharmaceuticals, including those for the treatment of ulcers. Research in this area focuses on novel methods for synthesizing drugs like omeprazole, a proton pump inhibitor, highlighting the relevance of such compounds in developing new pharmaceuticals (Saini et al., 2019).
Chemical and Biological Properties of Related Compounds
The chemical and biological properties of similar compounds, particularly those related to benzimidazole and benzthiazole, are under investigation for their various potential applications, including in coordination chemistry and as ligands in complex compounds. This research sheds light on the versatility and application potential of these compounds in different scientific fields (Boča et al., 2011).
Role in Heterocyclic Aromatic Amines Formation
Research has also delved into the role of heterocyclic aromatic amines (HAAs) formation, which are potent carcinogens produced in cooked meat. Compounds like 2-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine could potentially be related to the mechanisms behind HAA formation and mitigation, contributing to food safety and cancer prevention strategies (Chen et al., 2020).
Future Directions
Properties
IUPAC Name |
2-[[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S2/c1-14-16(19)5-4-6-17(14)25(22,23)21-11-8-15(9-12-21)13-24-18-7-2-3-10-20-18/h2-7,10,15H,8-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXNVYWKJSWDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B2627021.png)


![N-benzyl-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2627027.png)
![(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile](/img/structure/B2627028.png)
![1-(3-fluorophenyl)-6-methoxy-N~3~-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2627029.png)

![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2627033.png)
![2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2627034.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2627035.png)

![5-cyclopropyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2627038.png)
![3-[1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2627040.png)
![3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2627043.png)
